molecular formula C8H14O2 B6203787 3-ethylcyclopentane-1-carboxylic acid, Mixture of diastereomers CAS No. 328260-90-8

3-ethylcyclopentane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6203787
CAS RN: 328260-90-8
M. Wt: 142.2
InChI Key:
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Description

3-ethylcyclopentane-1-carboxylic acid refers to a mixture of two diastereomers. Diastereomers are stereoisomers that are not mirror images of each other . This compound has a molecular formula of C8H14O2 and a molecular weight of 142.2.


Synthesis Analysis

The synthesis of diastereomers often involves the resolution of enantiomers from a racemic mixture . This process, known as diastereomeric recrystallization, separates two enantiomers that have already mixed into a single solution . The first step is to convert the enantiomers into diastereomers by way of a chemical reaction . The second step, once the diastereomers have formed, is to separate them using recrystallization .


Molecular Structure Analysis

Diastereomers have different arrangements of atoms in space but share the same molecular formula and connectivity . In the case of 3-ethylcyclopentane-1-carboxylic acid, the two diastereomers differ in the spatial arrangement of the ethyl group and the carboxylic acid group on the cyclopentane ring.


Chemical Reactions Analysis

The key chemical reaction involved in the formation of diastereomers is the conversion of enantiomers into diastereomers . This can be achieved via covalent bond formation with an enantiopure resolving agent, or by salt formation . The resulting diastereomers can then be separated like any two different molecules due to their different chemical properties .

Mechanism of Action

The mechanism of action in the formation of diastereomers involves the reaction of a racemate with an enantiomerically pure chiral reagent . This gives a mixture of diastereomers, which can be separated . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethylcyclopentane-1-carboxylic acid, mixture of diastereomers involves the following steps: protection of the carbonyl group, alkylation of the protected ketone, deprotection of the ketone, and oxidation of the resulting alcohol to the carboxylic acid.", "Starting Materials": [ "Cyclopentanone", "Ethylmagnesium bromide", "Diethyl ether", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Potassium permanganate", "Sulfuric acid" ], "Reaction": [ "Cyclopentanone is protected with acetic anhydride and sodium hydroxide to form the corresponding ketal.", "The ketal is then alkylated with ethylmagnesium bromide to form the corresponding tertiary alcohol.", "The ketone is deprotected with hydrochloric acid to form the secondary alcohol.", "The secondary alcohol is oxidized with potassium permanganate and sulfuric acid to form the carboxylic acid.", "The resulting mixture of diastereomers is separated by column chromatography using a suitable stationary phase and eluent." ] }

CAS RN

328260-90-8

Product Name

3-ethylcyclopentane-1-carboxylic acid, Mixture of diastereomers

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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